Home > Products > Screening Compounds P112738 > Lenalidomide-C2-amine HCl
Lenalidomide-C2-amine HCl -

Lenalidomide-C2-amine HCl

Catalog Number: EVT-13560897
CAS Number:
Molecular Formula: C15H19ClN4O3
Molecular Weight: 338.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-C2-amine hydrochloride is a derivative of thalidomide, classified as an immunomodulatory imide drug. It is primarily utilized in the treatment of multiple myeloma and certain types of anemia associated with myelodysplastic syndromes. This compound exhibits significant antineoplastic, anti-inflammatory, and anti-angiogenic properties, making it a vital therapeutic agent in oncology and hematology. Lenalidomide is recognized for its improved safety profile compared to its predecessor, thalidomide, and is included in the World Health Organization's List of Essential Medicines .

Source

Lenalidomide was first developed by Celgene Corporation and received approval from the United States Food and Drug Administration in 2005. Its chemical structure is characterized by a 4-amino-glutamyl analogue configuration, which contributes to its therapeutic efficacy .

Classification

Lenalidomide falls under several classifications:

  • Drug Categories: Antineoplastic agents, immunomodulating agents, angiogenesis inhibitors.
  • Chemical Taxonomy: It belongs to the class of organic compounds known as isoindoles and derivatives .
Synthesis Analysis

The synthesis of lenalidomide involves a multi-step process that incorporates well-defined starting materials. The synthesis typically includes the following steps:

  1. Formation of Isoindole Core: The initial step involves constructing the isoindole structure through cyclization reactions.
  2. Introduction of Amino Group: An amine group is introduced to the isoindole framework, enhancing its biological activity.
  3. Formation of Hydrochloride Salt: The final step includes the conversion to hydrochloride salt for improved solubility and stability.

The synthesis is characterized by precise reaction conditions, including temperature control and reaction time, ensuring high purity and yield of the final product .

Molecular Structure Analysis

Lenalidomide has a complex molecular structure defined by the following characteristics:

  • IUPAC Name: 4-amino-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one.
  • Molecular Formula: C13H13N3O3.
  • Molecular Weight: Approximately 259.2 g/mol.

The compound exhibits chirality due to the presence of an asymmetric carbon atom, leading to two optical isomers (S(-) and R(+)), although it is commonly used as a racemic mixture .

Structural Data

  • Hydrogen Bond Donors: 2
  • Rotatable Bonds: 1
  • Topological Polar Surface Area: 95.99 Ų
  • Log P (XLogP): 0.22 .
Chemical Reactions Analysis

Lenalidomide undergoes various chemical reactions that are critical for its pharmacological activity:

  1. Degradation Reactions: It can degrade under certain conditions, producing various metabolites that can influence its efficacy and safety profile.
  2. Reactions with Biological Targets: Lenalidomide interacts with specific proteins involved in immune regulation and cell proliferation, such as cereblon E3 ligase .

These reactions are essential for understanding both the therapeutic effects and potential side effects associated with lenalidomide treatment.

Mechanism of Action

Lenalidomide exerts its effects through multiple mechanisms:

  • Immunomodulation: It enhances immune response by modulating T-cell activity and promoting the degradation of regulatory proteins like IKZF1 and IKZF3.
  • Anti-cancer Effects: By targeting specific pathways involved in cell proliferation and survival, lenalidomide induces apoptosis in malignant cells.
  • Angiogenesis Inhibition: The compound disrupts new blood vessel formation necessary for tumor growth .

This multifaceted mechanism underlies its effectiveness in treating various hematological malignancies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white to pale yellow solid powder.
  • Solubility: Highly soluble in organic solvents; solubility in water is less than 1.5 mg/mL at pH 1.21 but increases to 18 mg/mL at higher pH levels.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but sensitive to moisture.
  • Polymorphism: Lenalidomide exhibits polymorphism with at least eight different crystalline forms identified .

These properties are crucial for formulation development and ensuring consistent therapeutic delivery.

Applications

Lenalidomide has several significant scientific applications:

  • Oncology: Primarily used in treating multiple myeloma and certain types of lymphoma.
  • Hematology: Effective in managing anemia associated with myelodysplastic syndromes.
  • Research Tool: Investigated for potential use in other malignancies due to its immunomodulatory properties .
Synthetic Methodologies and Chemical Optimization

Convergent Synthesis Strategies

Modular Assembly of Lenalidomide Core and C2-Amine Linker

The synthesis employs a convergent approach, wherein the N-alkylated isoindolinone core of lenalidomide and the 2-aminoethyl linker are constructed separately before coupling. The lenalidomide core (3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) is synthesized via bromination of methyl 2-methyl-3-nitrobenzoate followed by nucleophilic substitution with aminoglutarimide [4]. The C2-amine linker (2-aminoethyl bromide hydrochloride) is prepared by Gabriel synthesis or direct bromination of ethanolamine derivatives. Final coupling occurs under mild basic conditions (K₂CO₃/DMF, 25°C) to minimize racemization, yielding Lenalidomide-C2-amine with subsequent HCl salt formation for crystallization [5].

Chemoselective Functionalization of the Isoindolinone Scaffold

Selective N-alkylation at the isoindolinone ring’s C4-position is achieved using electrophilic alkyl halides. The C4-amide group’s nucleophilicity is enhanced by deprotonation with NaH in THF, enabling exclusive N-alkylation without competing O-alkylation or piperidine ring modification. This chemoselectivity is critical, as unintended modifications impair cereblon (CRBN)-binding affinity [8].

Linker Incorporation Techniques

PEG₁ Spacer Integration via Carbamate or Amide Bond Formation

While Lenalidomide-C2-amine HCl uses a direct ethylamine linker, its derivatives often incorporate polyethylene glycol (PEG) spacers to enhance solubility and proteasome engagement. PEG₁ linkers are installed via:

  • Carbamate Bond Formation: Reacting the lenalidomide core’s N-H group with O-(N-succinimidyl)-O-(PEG₁)-carbamate (5 equiv) in anhydrous DMF, yielding N-PEG₁-carbamate-linked analogs [1].
  • Amide Bond Formation: Coupling Boc-PEG₁-COOH (1.2 equiv) to the lenalidomide N-H using HATU/DIPEA, followed by deprotection .

Table 1: Optimization of PEG₁ Incorporation Reaction Conditions

MethodReagentSolventYield (%)Purity (HPLC)
CarbamateO-(NHS)-PEG₁-carbamateDMF85≥98%
AmideBoc-PEG₁-COOH/HATUDCM78≥95%

Optimization of Reaction Conditions for Amine Group Stability

The terminal amine group in Lenalidomide-C2-amine HCl is prone to oxidation or imine formation under basic/aerobic conditions. Key optimizations include:

  • pH Control: Conducting reactions at pH 7–8 (buffered with NaHCO₃) to prevent amine protonation and ensure nucleophilicity [5].
  • Inert Atmosphere: Using degassed solvents and N₂ purging to inhibit oxidation.
  • Low-Temperature Processing: Storing intermediates at –20°C and limiting reaction temperatures to <40°C [5].

Protecting Group Strategies

Boc and Cbz Group Utilization in Intermediate Synthesis

The terminal amine of the C2 linker requires protection during lenalidomide core functionalization:

  • Boc Protection: The amine is treated with di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) in THF/H₂O (1:1) with catalytic DMAP (0.1 equiv). Boc groups exhibit stability toward nucleophiles, bases, and Pd-catalyzed reactions [10].
  • Cbz Protection: Benzyl chloroformate (Cbz-Cl, 1.2 equiv) in dioxane/H₂O with Na₂CO₃ installs the Cbz group, which resists acidic conditions but is labile to hydrogenolysis [6] [10].

Table 2: Characteristics of Amine Protecting Groups in Lenalidomide-C2-amine Synthesis

Protecting GroupInstallation ReagentCompatible ReactionsOrthogonal To
BocBoc₂O, baseAmidation, alkylation, Pd cross-couplingFmoc, Cbz
CbzCbz-Cl, baseAcid-catalyzed deprotection, reductionsBoc, Alloc

Deprotection Protocols for Terminal Amine Activation

Final deprotection generates the free amine for PROTAC conjugation:

  • Boc Removal: Treatment with 25% TFA in DCM (2–12 h, RT) cleaves Boc via acidolysis, producing tert-butanol and CO₂. Scavengers (e.g., triisopropylsilane) prevent carbocation side reactions [3] [6].
  • Cbz Removal: Catalytic hydrogenation (10% Pd/C, H₂ at 1–3 bar) in ethanol cleaves Cbz, yielding toluene and free amine. This method avoids acidic conditions that may degrade the lenalidomide core [3] [10].

Properties

Product Name

Lenalidomide-C2-amine HCl

IUPAC Name

3-[7-(2-aminoethylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride

Molecular Formula

C15H19ClN4O3

Molecular Weight

338.79 g/mol

InChI

InChI=1S/C15H18N4O3.ClH/c16-6-7-17-11-3-1-2-9-10(11)8-19(15(9)22)12-4-5-13(20)18-14(12)21;/h1-3,12,17H,4-8,16H2,(H,18,20,21);1H

InChI Key

XDXKRXRWJHXXOR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.